Reduced Lipophilicity and Elevated Polar Surface Area Versus Mono-Substituted Azetidine Analogs Drive Superior Aqueous Solubility Potential
The target compound exhibits computed XLogP3 = −0.6 and TPSA = 70 Ų, compared with tert-butyl 3-hydroxyazetidine-1-carboxylate (XLogP3 = 0.3; TPSA = 49.8 Ų) and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (XLogP3 = 0.5; TPSA = 49.8 Ų) [1]. The target compound is 0.9–1.1 log units more hydrophilic than either mono-substituted analog, and its TPSA exceeds both by 20.2 Ų (40.6% increase). These differences arise from the presence of two H-bond donors (vs. one) and four H-bond acceptors (vs. three) in the target molecule [1]. For procurement decisions involving lead optimization where lowering logP is critical for solubility and metabolic stability, the target compound provides intrinsic polarity advantages that eliminate the need for additional polar substituents.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = −0.6; TPSA = 70 Ų; HBD = 2; HBA = 4 |
| Comparator Or Baseline | Comparator 1 (3-OH): XLogP3 = 0.3, TPSA = 49.8 Ų, HBD = 1, HBA = 3. Comparator 2 (3-CH₂OH): XLogP3 = 0.5, TPSA = 49.8 Ų, HBD = 1, HBA = 3 |
| Quantified Difference | ΔXLogP3 = −0.9 to −1.1 log units; ΔTPSA = +20.2 Ų (+40.6%); ΔHBD = +1; ΔHBA = +1 |
| Conditions | Computed physicochemical descriptors from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18); experimental LogP = −0.48 (Fluorochem) |
Why This Matters
A compound with XLogP3 ≤ 0 and TPSA ≥ 70 Ų is positioned within the favorable CNS multiparameter optimization (MPO) space and predicts high aqueous solubility, making this building block particularly suitable for early-stage oral drug candidates where low lipophilicity reduces hERG, CYP, and promiscuity risks.
- [1] PubChem Computed Properties: CID 117775952 (target; XLogP3 = −0.6, TPSA = 70 Ų); CID 2756801 (3-hydroxy; XLogP3 = 0.3, TPSA = 49.8 Ų); CID 10583745 (3-hydroxymethyl; XLogP3 = 0.5, TPSA = 49.8 Ų). National Center for Biotechnology Information (2025). View Source
